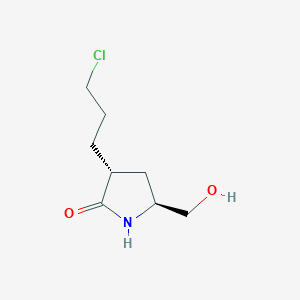
2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a pyrrolidinone ring substituted with a chloropropyl group and a hydroxymethyl group, making it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidinone and chloropropanol.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The chloropropyl group can be reduced to form a propyl group.
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while substitution of the chlorine atom may yield various substituted derivatives.
Applications De Recherche Scientifique
2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It may be used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include binding to active sites, inhibition of enzyme activity, or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- include:
2-Pyrrolidinone,3-(3-chloropropyl)-5-(hydroxymethyl)-,(3R,5R)-: A stereoisomer with different spatial arrangement of atoms.
2-Pyrrolidinone,3-(3-bromopropyl)-5-(hydroxymethyl)-: A compound with a bromine atom instead of chlorine.
2-Pyrrolidinone,3-(3-chloropropyl)-5-(methyl)-: A compound with a methyl group instead of a hydroxymethyl group.
Uniqueness
The uniqueness of 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- lies in its specific stereochemistry and functional groups, which may confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C8H14ClNO2 |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
(3R,5S)-3-(3-chloropropyl)-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H14ClNO2/c9-3-1-2-6-4-7(5-11)10-8(6)12/h6-7,11H,1-5H2,(H,10,12)/t6-,7+/m1/s1 |
Clé InChI |
XDTZVYVWJYSEIU-RQJHMYQMSA-N |
SMILES isomérique |
C1[C@H](C(=O)N[C@@H]1CO)CCCCl |
SMILES canonique |
C1C(C(=O)NC1CO)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















